REACTION_CXSMILES
|
CI.[CH3:3][O:4][C:5]1[CH:6]=[C:7]([SH:11])[CH:8]=[CH:9][CH:10]=1.[C:12](=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH3:3][O:4][C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([S:11][CH3:12])[CH:6]=1 |f:2.3.4|
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Name
|
|
Quantity
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14.67 mL
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Type
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reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
30 g
|
Type
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reactant
|
Smiles
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COC=1C=C(C=CC1)S
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Name
|
|
Quantity
|
29.6 g
|
Type
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reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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400 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
the solvent was removed under reduced pressure
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Type
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ADDITION
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Details
|
The residue was diluted with water (300 ml)
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Type
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EXTRACTION
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Details
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the aqueous layer was extracted with diethylether (3×200 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic extracts were dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC(=CC=C1)SC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 32.87 g | |
YIELD: CALCULATEDPERCENTYIELD | 99.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |